1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro-
Overview
Description
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- is a fluorinated biphenyl compound with the molecular formula C12H2F8. This compound is characterized by the presence of eight fluorine atoms attached to the biphenyl core, making it highly fluorinated. Fluorinated biphenyls are of significant interest due to their unique chemical properties, which include high thermal stability, chemical inertness, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of fluorinated biphenyls often employs similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies allows for efficient and scalable production of these compounds. Safety measures are crucial due to the highly reactive nature of elemental fluorine.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, although the presence of fluorine atoms can influence the reactivity.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- is primarily influenced by its fluorine atoms. Fluorine atoms can alter the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fully fluorinated biphenyl with ten fluorine atoms.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octachloro-: A chlorinated biphenyl with eight chlorine atoms.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: A chlorinated biphenyl with seven chlorine atoms.
Uniqueness
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to its chlorinated counterparts, the fluorinated biphenyl exhibits greater thermal stability, chemical inertness, and hydrophobicity. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-5-(2,3,4,5-tetrafluorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYDHMWELMAHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=CC(=C(C(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342266 | |
Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5121-90-4 | |
Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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